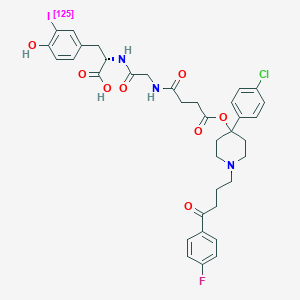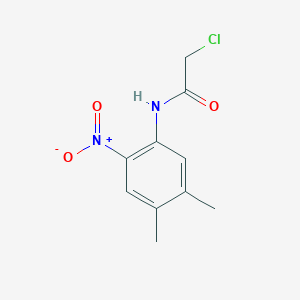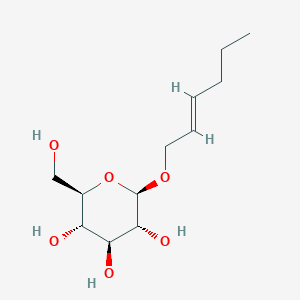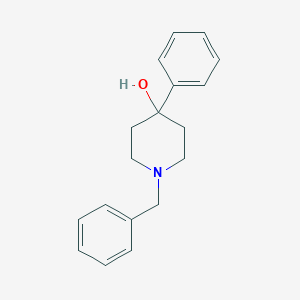
2-(溴甲基)-7-氯喹啉
概述
描述
2-(Bromomethyl)-7-chloroquinoline is a compound that falls within the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their wide range of applications, particularly in medicinal chemistry due to their biological activities.
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex organic reactions. A related compound, 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, was synthesized through a multi-step process involving the reaction of p-toluidine with chloral hydrate and hydroxylamine hydrochloride, followed by several other steps to yield the final product in a 23.1% overall yield (Cao Sheng-li, 2004). Such processes are indicative of the complexity involved in synthesizing bromomethyl-quinoline derivatives.
Molecular Structure Analysis
Quinoline derivatives are characterized by a benzene ring fused to a pyridine ring. In the case of 2-(Bromomethyl)-7-chloroquinoline, additional functional groups, namely a bromomethyl at the 2nd position and a chloro group at the 7th position, are present. These substitutions can significantly influence the compound's electronic and steric properties. For instance, 7-bromo-5-chloro-8-hydroxyquinoline's molecular structure was investigated using Fourier transform infrared (FTIR) and Raman spectroscopy (V. Arjunan et al., 2009).
Chemical Reactions and Properties
Quinolines can undergo various chemical reactions, such as electrophilic and nucleophilic substitutions, due to the presence of reactive sites on the ring. For instance, reactions of 4-bromomethyl-1,2-dihydro-2,2-dimethylquinolines with nucleophiles have been explored, showcasing the reactivity of bromomethyl groups on the quinoline framework (J. P. Brown, 1968).
科学研究应用
合成和生物学评估: 2-(溴甲基)-7-氯喹啉等化合物被合成并评估其生物活性,例如抗肿瘤和抗菌作用。例如,已证明含有溴甲基和氯喹啉成分的抗肿瘤生物碱鲁托宁 A 的含氟甲基类似物的合成保留了抗肿瘤活性,包括培养的肿瘤细胞凋亡和抑制 DNA 拓扑异构酶 I (Golubev 等人,2010).
合成用于抗疟和抗癌应用的喹啉衍生物: 一系列合成的 4-氨基-7-氯喹啉衍生物具有潜在的抗利什曼原虫和抗结核特性,已证明具有显着的生物活性 (Carmo 等人,2011).
用于还原活化的前药系统: 已研究了各种喹啉衍生物(包括具有溴甲基的衍生物)的合成,作为生物还原活化的潜在前药系统 (Couch 等人,2008).
在抗疟药开发中的应用: 氯喹及其类似物,如 2-(溴甲基)-7-氯喹啉,已被研究其作为抗疟药的潜力。已经报道了新型二茂铁-氯喹类似物的合成和抗疟活性,突出了它们对恶性疟原虫的有效性 (Beagley 等人,2003).
在癌症治疗中的再利用: 氯喹及其衍生物也在研究其在癌症治疗中的潜在应用。已经证明它们可以使癌细胞对电离辐射和化学治疗剂的治疗敏感 (Solomon & Lee, 2009).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-(bromomethyl)-7-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c11-6-9-4-2-7-1-3-8(12)5-10(7)13-9/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOPLBNTJYROCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437272 | |
| Record name | 2-(BROMOMETHYL)-7-CHLOROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-7-chloroquinoline | |
CAS RN |
115104-25-1 | |
| Record name | 2-(Bromomethyl)-7-chloroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115104-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(BROMOMETHYL)-7-CHLOROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details













Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid](/img/structure/B56228.png)

![Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI)](/img/structure/B56230.png)




![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)





